molecular formula C8H5N3O3 B181851 2-(4-Nitrophenyl)-1,3,4-oxadiazole CAS No. 4291-13-8

2-(4-Nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B181851
CAS No.: 4291-13-8
M. Wt: 191.14 g/mol
InChI Key: FBQDNDLFVIKPRJ-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the nitrophenyl group at the 2-position of the oxadiazole ring imparts unique chemical and physical properties to this compound, making it of interest in various scientific fields.

Scientific Research Applications

2-(4-Nitrophenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Safety and Hazards

Safety and hazards would depend on the specific compound. In general, nitrophenyl compounds require careful handling due to their reactivity .

Future Directions

Research into oxadiazole and nitrophenyl compounds is ongoing, with potential applications in various fields such as medicine and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-nitrobenzoic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Cycloaddition: The compound can undergo cycloaddition reactions with dienes or other unsaturated compounds to form larger ring systems.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are often used.

    Cycloaddition: Reactions are typically carried out under thermal or photochemical conditions, sometimes with the aid of catalysts.

Major Products

    Reduction: The major product is 2-(4-aminophenyl)-1,3,4-oxadiazole.

    Substitution: Products vary depending on the substituent introduced, such as 2-(4-methoxyphenyl)-1,3,4-oxadiazole.

    Cycloaddition: Products include various polycyclic compounds depending on the reactants used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)-1,3,4-oxadiazole: Similar structure but with an amino group instead of a nitro group.

    2-(4-Methoxyphenyl)-1,3,4-oxadiazole: Contains a methoxy group instead of a nitro group.

    2-(4-Chlorophenyl)-1,3,4-oxadiazole: Contains a chloro group instead of a nitro group.

Uniqueness

2-(4-Nitrophenyl)-1,3,4-oxadiazole is unique due to the presence of the nitro group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring strong electron-withdrawing groups, such as in the design of advanced materials and in certain chemical reactions where electron density modulation is crucial.

Properties

IUPAC Name

2-(4-nitrophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-11(13)7-3-1-6(2-4-7)8-10-9-5-14-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQDNDLFVIKPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=CO2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350589
Record name 2-(4-nitrophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4291-13-8
Record name 2-(4-nitrophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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